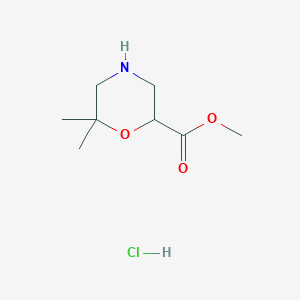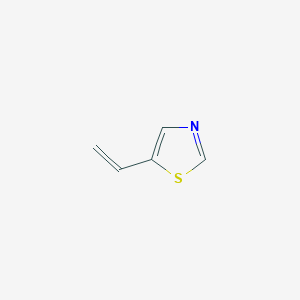
N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned, “N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide”, is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .科学的研究の応用
Metabolism and Excretion Mechanisms
The study by Umehara et al. (2009) focuses on the identification of human metabolites of a compound structurally related to the query chemical, highlighting the role of certain metabolites in renal and hepatic excretion. This research underscores the importance of understanding how compounds are metabolized and excreted, which is crucial for drug development and toxicity studies (Umehara et al., 2009).
Antitumor Activity
Mortimer et al. (2006) discovered a series of 2-phenylbenzothiazoles with significant antitumor properties, emphasizing the therapeutic potential of structurally similar compounds in treating various cancers. This study offers insight into the design of new antitumor agents based on the modification of benzothiazole compounds (Mortimer et al., 2006).
Protective Groups in Chemical Synthesis
Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group as a novel N-protecting group in the synthesis of certain thiazetidine derivatives. This research is relevant for the synthesis of complex molecules, where protecting groups are essential for achieving selectivity and functional group integrity (Grunder-Klotz & Ehrhardt, 1991).
Polymer Science Applications
Butt et al. (2005) synthesized new aromatic polyimides using diamines derived from compounds with structural similarities to the query chemical. This work contributes to the development of materials with potential applications in the electronics and aerospace industries due to their excellent thermal stability and mechanical properties (Butt et al., 2005).
Drug Development and Pharmacology
Hayashi et al. (1998) and Piccoli et al. (2012) discuss the development of compounds with significant potential in treating various diseases. Hayashi et al. explored GPIIb/IIIa integrin antagonists, offering a pathway for antiplatelet and antithrombotic therapies. Piccoli et al. investigated the role of Orexin-1 receptor mechanisms in binge eating, suggesting new treatments for eating disorders (Hayashi et al., 1998); (Piccoli et al., 2012).
Antimicrobial and Antinociceptive Activity
Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives, showcasing significant anti-inflammatory and antinociceptive activities. This research is important for the development of new therapeutic agents for pain and inflammation management (Alam et al., 2010).
Antimicrobial Synthesis
Desai et al. (2013) focused on the synthesis of fluorobenzamides with antimicrobial properties. This work contributes to the ongoing search for new antimicrobial agents amid growing antibiotic resistance (Desai et al., 2013).
将来の方向性
作用機序
- The compound likely interacts with its target through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
- Absorption : The compound’s solubility properties (slightly soluble in water, soluble in alcohol and ether) influence its absorption .
- The compound’s effects depend on its target. For example:
Mode of Action
Pharmacokinetics (ADME)
Result of Action
特性
IUPAC Name |
N-[4-[3-(3,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-17-9-7-15(11-18(17)29-2)23-19(26)10-8-16-12-30-21(24-16)25-20(27)13-3-5-14(22)6-4-13/h3-7,9,11-12H,8,10H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLHGYLSLBGUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)

![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)
![1-(1H-Benzotriazole-1-yl)-3-[(2-thienyl)thio]acetone](/img/structure/B2829268.png)



![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)